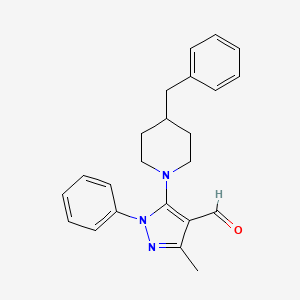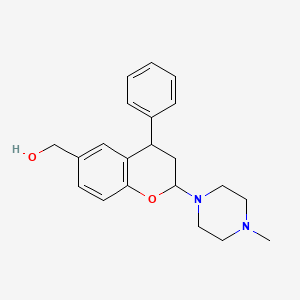
3,9-Bis(2-naphthyl)perylene
Overview
Description
3,9-Bis(2-naphthyl)perylene is a polycyclic aromatic hydrocarbon that belongs to the family of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a perylene core substituted with two naphthyl groups at the 3 and 9 positions, which enhances its photophysical characteristics.
Mechanism of Action
Target of Action
The primary target of 3,9-Bis(2-naphthyl)perylene is in the field of organic light-emitting diodes (OLEDs). This compound, a member of the perylene class of polycyclic aromatic hydrocarbons (PAHs), is used as an additive in the light-emitting layer (LEL) of OLEDs . It significantly improves the operating lifetime of these devices .
Mode of Action
This compound interacts with its targets by taking over the LEL functions, leading to aggregation and an expansion of the recombination and/or emission zone . This results in an increase in the device’s operating half-life .
Biochemical Pathways
Its synthesis involves a palladium-catalysed cross-coupling reaction of 3-bromoperylene and 1-naphthaleneboronic acid .
Pharmacokinetics
The intermediate perylene amic acid salts have low solubility, which is rate-limiting in the synthesis process .
Result of Action
The use of this compound as an additive in OLEDs leads to a significant improvement in the operating lifetime of these devices . This is a crucial factor in their commercial applications, such as in flat-panel displays .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in the synthesis process, the reaction mixture’s dilution with water, where the intermediate perylene amic acid salts have better solubility, allows for the synthesis to occur at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(2-naphthyl)perylene typically involves the Suzuki cross-coupling reaction. This reaction is carried out by coupling 3,9-dibromoperylene with 2-naphthylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually performed in a solvent mixture of toluene and dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,9-Bis(2-naphthyl)perylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert it into dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the perylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products: The major products formed from these reactions include various functionalized perylene derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,9-Bis(2-naphthyl)perylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential in photodynamic therapy and as a drug delivery agent.
Comparison with Similar Compounds
Perylene: A parent compound with similar optical properties but without the naphthyl substitutions.
Perylene diimides: These compounds have imide groups attached to the perylene core, enhancing their electron-accepting properties.
Naphthalene derivatives: Compounds with similar naphthyl groups but different core structures.
Uniqueness: 3,9-Bis(2-naphthyl)perylene stands out due to its enhanced fluorescence and stability, making it more suitable for applications requiring high photostability and strong emission characteristics .
Properties
IUPAC Name |
3,9-dinaphthalen-2-ylperylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-36-14-6-12-34-32(30-18-16-26-8-2-4-10-28(26)24-30)20-22-38(40(34)36)35-13-5-11-33(31)39(35)37/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEOTOUYEMTBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


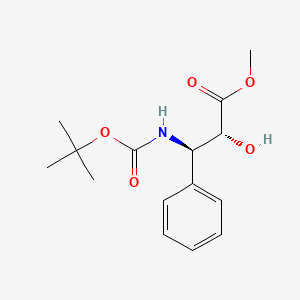
![3-[3-(3-aminophenyl)phenyl]aniline](/img/structure/B3175743.png)

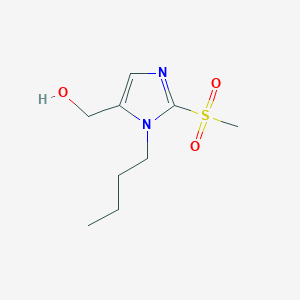
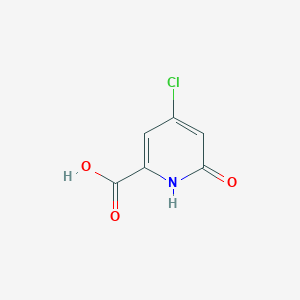

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)

